molecular formula C13H8N2O4S B12284849 2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid

2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid

Katalognummer: B12284849
Molekulargewicht: 288.28 g/mol
InChI-Schlüssel: OZKKWHLECXKXAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid is a complex organic compound characterized by the presence of an isoindoline nucleus and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or isoindoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The isoindoline nucleus can also bind to multiple receptors, enhancing the compound’s therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(1,3-Dioxoisoindolin-2-yl)thiazol-4-yl)acetic acid is unique due to its combination of the isoindoline nucleus and thiazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H8N2O4S

Molekulargewicht

288.28 g/mol

IUPAC-Name

2-[2-(1,3-dioxoisoindol-2-yl)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C13H8N2O4S/c16-10(17)5-7-6-20-13(14-7)15-11(18)8-3-1-2-4-9(8)12(15)19/h1-4,6H,5H2,(H,16,17)

InChI-Schlüssel

OZKKWHLECXKXAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC(=CS3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.